N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE
Description
“N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE” is a heterocyclic compound featuring a 1,3-oxazole core substituted with a carbamoylphenyl group at position 4 and a 2,5-dimethylfuran-3-amido moiety at position 2. The oxazole ring contributes to its planar aromatic structure, while the carbamoylphenyl and dimethylfuran substituents introduce hydrogen-bonding capabilities and steric bulk, respectively. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for related carboxamide derivatives .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-9-7-12(10(2)27-9)16(24)22-18-21-14(8-26-18)17(25)20-13-6-4-3-5-11(13)15(19)23/h3-8H,1-2H3,(H2,19,23)(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLISRQFHBLKNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan moiety: This step may involve coupling reactions or other methods to attach the furan ring to the oxazole core.
Attachment of the carbamoylphenyl group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound may undergo substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Carbodiimides, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of oxazole compounds are often explored for their potential as drug candidates. The specific compound may be investigated for its pharmacological properties and therapeutic potential.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathway modulation: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: benzamide derivatives, selenium-containing heterocycles, and non-selenium analogs. Key comparisons are summarized below:
Structural and Functional Analogues
Benzamide Derivatives
- N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide (B1) Core Structure: Benzamide backbone. Substituents: Trifluoromethylphenylamino group at position 2. Key Data: Yield (63%), m.p. 136–137°C, spectroscopic (¹H/¹³C NMR, MS) . Comparison: Unlike the target oxazole derivative, B1 lacks a heteroaromatic oxazole ring, which may reduce π-π stacking interactions. The trifluoromethyl group in B1 enhances lipophilicity, whereas the target’s dimethylfuran may prioritize steric effects over electronic modulation.
Selenium-Containing Heterocycles
Benzisoselenazol-3(2H)-ones (1)
- Core Structure : Selenium-containing benzisoselenazolone.
- Key Data : High antiviral activity (MIC ≤1 µg/mL against HHV-1 and EMCV), with cytotoxicity (TCCD50) values exceeding effective doses .
- Comparison : Selenium’s redox-active properties are critical for antiviral activity in these compounds. The target compound’s oxazole and furan substituents lack this redox versatility, suggesting divergent mechanisms of action.
Bis(2-carbamoylphenyl)diselenides (6)
Non-Selenium Analogs
- Isoindolin-1-ones (3–4) Core Structure: Isoindolinone (selenium replaced with carbon/nitrogen). Comparison: The target compound’s oxazole ring may compensate for the lack of selenium by enabling hydrogen bonding or dipole interactions, though this remains speculative without direct bioactivity data.
Disulfides (7)
Key Research Findings
Selenium’s Role: Selenium-containing compounds (e.g., benzisoselenazolones) exhibit superior antiviral activity due to redox-active Se–N/Se–Se bonds, which are absent in non-selenium analogs .
Structural Rigidity vs. Flexibility : Cyclic selenium heterocycles and diselenides show comparable activity, suggesting flexibility is tolerated if redox activity is preserved. The target compound’s rigid oxazole core may limit conformational adaptability .
Lipophilicity and Bioavailability : B1’s trifluoromethyl group enhances membrane permeability, while the target’s carbamoylphenyl and dimethylfuran may balance solubility and target binding .
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